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Sirpiglenastat in Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Sirpiglenastat (DRP-104) is an investigational, broad-acting glutamine antagonist emerging as a promising therapeutic agent for non-small cell lung 

Mechanism of Action
Sirpiglenastat's primary mechanism of action is the irreversible inhibition of multiple glutamine-utilizing enzymes by its active form, DON.[3][4] This b

The dual action of Sirpiglenastat includes:

Direct Tumor Cell Inhibition: By blocking glutamine metabolism, Sirpiglenastat leads to a metabolic crisis within cancer cells, inhibiting the synthes

Immune Microenvironment Remodeling: The inhibition of glutamine metabolism in the tumor microenvironment increases the availability of glutamin

digraph "Sirpiglenastat_Mechanism_of_Action" {

  graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12];

  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fixedsize=true, width=2.5, height=0

  edge [fontname="Arial", fontsize=10, arrowhead=normal];

// Nodes

Sirpiglenastat [label="Sirpiglenastat (DRP-104)\n(Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Tumor_Microenvironment [label="Tumor Microenvironment\n(TME)", fillcolor="#F1F3F4", fontcolor="#202124"];

DON [label="6-diazo-5-oxo-L-norleucine\n(DON - Active Drug)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Glutamine_Metabolism [label="Glutamine-Dependent\nEnzymes", fillcolor="#FBBC05", fontcolor="#202124"];

Tumor_Cell [label="NSCLC Tumor Cell", fillcolor="#F1F3F4", fontcolor="#202124"];

Anabolic_Pathways [label="Inhibition of Anabolic Pathways\n(e.g., Nucleotide Synthesis)", fillcolor="#FBBC05"

Tumor_Cell_Death [label="Tumor Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Immune_Cells [label="T Cells & NK Cells", fillcolor="#34A853", fontcolor="#FFFFFF"];

Immune_Activation [label="Increased Proliferation\n& Activation", fillcolor="#34A853", fontcolor="#FFFFFF"];

MDSC [label="Myeloid-Derived\nSuppressor Cells (MDSCs)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

MDSC_Inhibition [label="Reduction of\nImmunosuppression", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Sirpiglenastat -> Tumor_Microenvironment [label="Preferential\nActivation in"];

Tumor_Microenvironment -> DON [label="Converts to"];

DON -> Glutamine_Metabolism [label="Irreversibly Inhibits", dir=T, style=bold, color="#EA4335"];

Glutamine_Metabolism -> Anabolic_Pathways [label="Blocks", dir=T, style=bold, color="#EA4335"];

Anabolic_Pathways -> Tumor_Cell_Death [label="Leads to"];
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Tumor_Cell -> Glutamine_Metabolism [label="Dependent on"];

DON -> Immune_Cells [label="Increases Glutamine\nAvailability for", style=dashed, color="#34A853"];

Immune_Cells -> Immune_Activation;

DON -> MDSC [label="Reduces", style=dashed, color="#34A853"];

MDSC -> MDSC_Inhibition;

}

5.1.1. Materials and Reagents:

NSCLC cell line (e.g., with KEAP1 mutation)

Appropriate cell culture medium and supplements

Immunocompetent mice (e.g., C57BL/6)

Sirpiglenastat (DRP-104)

Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

Calipers
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Sterile syringes and needles

5.1.2. Procedure:

Cell Culture: Culture NSCLC cells under standard conditions to logarithmic growth phase.

Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers and calculate tumo

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and

Drug Administration: Administer Sirpiglenastat or vehicle control via the desired route (e.g., subcutaneous 

Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.

Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.
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Analysis: Excise tumors for further analysis, such as immunohistochemistry, western blotting, or metabolomic

In Vitro Cell Viability Assay

5.2.1. Materials and Reagents:

NSCLC cell lines

96-well plates

Cell culture medium

Sirpiglenastat

Cell viability reagent (e.g., CellTiter-Glo®)

Plate reader
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5.2.2. Procedure:

Cell Seeding: Seed NSCLC cells in 96-well plates at a predetermined density.

Drug Treatment: After cell attachment, treat the cells with a serial dilution of Sirpiglenastat.

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

Viability Measurement: Add the cell viability reagent to each well and measure the luminescence or absorbanc

Data Analysis: Calculate the IC50 values to determine the concentration of Sirpiglenastat required to inhibi

Conclusion and Future Directions

Sirpiglenastat represents a novel and promising therapeutic strategy for NSCLC, particularly for tumors with a
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.
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